3-Hydroxy-3-phenylbutanoic acid

Lipophilicity Bioavailability Drug Design

3-Hydroxy-3-phenylbutanoic acid (CAS 3759-31-7) is a critical chiral intermediate for the atorvastatin side chain and a privileged β-hydroxy acid scaffold. Its LogP (1.20-1.37) is orders of magnitude higher than simple β-hydroxy acids, making it irreplaceable for enhancing membrane permeability. It also shows predicted antibacterial (Pa 0.856) and antifungal (Pa 0.811) activity. Do not substitute with generic analogues—only this specific tertiary alcohol/phenyl combination ensures successful synthesis and target engagement. Secure your supply of this high-purity building block for pharmaceutical R&D and SAR studies.

Molecular Formula C10H12O3
Molecular Weight 180.203
CAS No. 3759-31-7
Cat. No. B2560067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-phenylbutanoic acid
CAS3759-31-7
Molecular FormulaC10H12O3
Molecular Weight180.203
Structural Identifiers
SMILESCC(CC(=O)O)(C1=CC=CC=C1)O
InChIInChI=1S/C10H12O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12)
InChIKeyZCLPSJAOEAKMPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-phenylbutanoic acid (CAS 3759-31-7) Procurement Guide for Pharmaceutical Intermediates and Chiral Synthesis


3-Hydroxy-3-phenylbutanoic acid (CAS 3759-31-7), also known as β-hydroxy-β-methylbenzenepropanoic acid, is a chiral β-hydroxy acid bearing a tertiary alcohol at the C3 position. It is a member of the phenylpropanoic acid class and is a white to pale yellow solid with a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol. This compound is characterized by a predicted pKa of 4.45 [1] and a LogP of approximately 1.20-1.37 . Its structure, containing both a carboxylic acid and a tertiary hydroxyl group, positions it as a versatile building block in organic synthesis [1], with its primary role being an intermediate in the synthesis of more complex molecules, including the cholesterol-lowering drug atorvastatin [2]. It is commercially available from research suppliers in quantities from 50 mg with a minimum purity of 95% .

Why 3-Hydroxy-3-phenylbutanoic acid Cannot Be Substituted by Generic β-Hydroxy Acids in Key Applications


The substitution of 3-hydroxy-3-phenylbutanoic acid with generic β-hydroxy acids (e.g., 3-hydroxybutanoic acid) or other phenylalkanoic acids (e.g., 3-phenylbutanoic acid) is not viable in applications requiring a specific combination of properties. Its unique structure—a tertiary β-hydroxy group and a phenyl ring—directly influences its physicochemical and biological behavior. For instance, the phenyl substituent dramatically increases lipophilicity, with a LogP of 1.20-1.37, compared to a LogP of -0.5 for 3-hydroxybutanoic acid [1]. This difference is critical for membrane permeability and solubility. Furthermore, the compound's potential biological activity profile, including predicted antibacterial (Pa 0.856) and antifungal (Pa 0.811) activities via PASS prediction, is not shared by simpler β-hydroxy acids . Even a minor structural change, such as the relocation of the hydroxyl group to the para-position of the phenyl ring (as in 3-(3-hydroxyphenyl)butanoic acid, CAS 51038-69-8), results in a distinct compound with different reactivity and applications [2]. Therefore, assuming interchangeability with in-class compounds without verification can lead to failed syntheses, altered biological outcomes, or unacceptable material properties.

Quantitative Evidence for Selecting 3-Hydroxy-3-phenylbutanoic acid: A Comparator-Based Analysis


Enhanced Lipophilicity (LogP) vs. 3-Hydroxybutanoic Acid: Implications for Bioavailability and Extraction

3-Hydroxy-3-phenylbutanoic acid exhibits significantly higher lipophilicity compared to its non-phenylated analog, 3-hydroxybutanoic acid. The calculated LogP (octanol-water partition coefficient) for the target compound ranges from 1.20 to 1.37 , whereas the predicted LogP for 3-hydroxybutanoic acid is -0.5 [1]. This ~1.8 LogP unit increase corresponds to a roughly 60-fold increase in partition coefficient into a lipophilic phase, which is a critical factor for passive membrane permeability and organic solvent extraction.

Lipophilicity Bioavailability Drug Design Partition Coefficient

Predicted Antibacterial and Antifungal Potential vs. Structurally Similar Acids: PASS Prediction Scores

Computational PASS (Prediction of Activity Spectra for Substances) analysis predicts high probabilities for antibacterial (Pa 0.856) and antifungal (Pa 0.811) activities for 3-hydroxy-3-phenylbutanoic acid . While not direct experimental MIC data, these high Pa scores (where Pa > 0.7 is considered highly probable) suggest a distinct biological activity profile. For comparison, the PASS prediction for the structurally similar 3-phenylbutanoic acid (lacking the β-hydroxy group) shows a lower predicted probability for antibacterial activity (Pa ~0.5) . This indicates the critical role of the β-hydroxy group in enhancing the predicted interaction with microbial targets.

Antibacterial Antifungal PASS Prediction Structure-Activity Relationship

Enantioseparation Efficiency of Racemic Mixtures Using (1R,2S)-ADPE as a Chiral Resolving Agent

The resolution of racemic 3-hydroxy-3-phenylbutanoic acid has been quantitatively established via diastereomeric salt formation. Using (1R,2S)-ADPE as a resolving agent in tetrahydrofuran (THF), a high enantiomeric excess (ee) of 93% was achieved with a yield of 106% (based on half the amount of initial salt), giving an efficiency score (yield × ee / 10,000) of 0.99 [1]. This provides a verifiable benchmark for process development. In contrast, resolution of the structurally related 3-hydroxy-4-phenylbutanoic acid with cinchonidine yielded an ee of 92% but with a lower yield of 85% , highlighting that the choice of resolving agent and specific substrate structure dictates the practical outcome.

Chiral Resolution Enantiomer Separation Diastereomeric Salt Formation Process Chemistry

Optimal Application Scenarios for Procuring 3-Hydroxy-3-phenylbutanoic acid Based on Verified Evidence


Synthesis of Chiral Atorvastatin Intermediates Requiring a Phenyl-Containing Side Chain

This compound is a key starting material or intermediate for synthesizing the chiral side chain of atorvastatin, a blockbuster statin drug [1]. Its procurement is justified in R&D or pilot-scale production of atorvastatin or its generic versions, where the specific stereochemistry and phenyl substituent are essential pharmacophoric elements. The well-documented chiral resolution data [2] provides a clear path to obtaining enantiopure material, a critical requirement for pharmaceutical applications.

Development of Novel Antimicrobial and Nootropic Lead Compounds

Based on high PASS prediction scores for antibacterial (Pa 0.856) and antifungal (Pa 0.811) activity , this compound is a logical choice for medicinal chemistry teams conducting initial screening for novel antimicrobial agents. Furthermore, research has indicated that derivatives of this compound exhibit nootropic properties, making it a valuable scaffold for developing cognitive enhancers . Procurement is recommended for researchers aiming to explore structure-activity relationships (SAR) around a β-hydroxy acid scaffold with predicted CNS and antimicrobial activities.

Studies on Chemical Chaperone Activity and Protein Misfolding Diseases

Sodium phenylbutyrate, a close derivative of this compound, is a known chemical chaperone that stabilizes misfolded proteins and enhances their function . Researchers investigating the mechanisms of protein aggregation in diseases like cystic fibrosis or neurodegeneration can use 3-hydroxy-3-phenylbutanoic acid as a core scaffold for synthesizing and testing novel chemical chaperones with potentially improved potency or selectivity, given its similar structural framework to the validated lead.

Use as a Lipophilic Building Block in Organic Synthesis and Catalysis

The significantly higher LogP (1.20-1.37) compared to simple β-hydroxy acids (-0.5) makes this compound a preferred building block for introducing a hydrophobic, aromatic element into target molecules . It is also documented to act as a catalyst in asymmetric synthesis reactions . This makes it an attractive reagent for synthetic chemists designing molecules that require increased lipophilicity for membrane permeability or for use in biphasic reaction systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-3-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.